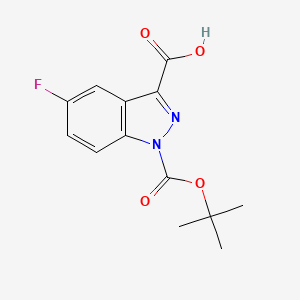

1-Boc-5-fluoro-3-indazole-carboxylic Acid

Description

BenchChem offers high-quality 1-Boc-5-fluoro-3-indazole-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-5-fluoro-3-indazole-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O4/c1-13(2,3)20-12(19)16-9-5-4-7(14)6-8(9)10(15-16)11(17)18/h4-6H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQIWLDKTZMYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654140 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886368-29-2 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Boc-5-fluoro-3-indazole-carboxylic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive protocol for the synthesis of 1-Boc-5-fluoro-3-indazole-carboxylic acid, a valuable building block in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Overview of the Synthetic Pathway

The synthesis of 1-Boc-5-fluoro-3-indazole-carboxylic acid is typically achieved in a two-step process. The first step involves the formation of the core indazole structure, yielding 5-fluoro-1H-indazole-3-carboxylic acid. The subsequent step is the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

A plausible and efficient route to the intermediate, 5-fluoro-1H-indazole-3-carboxylic acid, starts from the corresponding ethyl ester, ethyl 5-fluoro-1H-indazole-3-carboxylate, which is commercially available or can be synthesized. This ester is then hydrolyzed to the desired carboxylic acid. The final step involves the selective N-Boc protection of the indazole ring.

Experimental Protocols

Step 1: Synthesis of 5-fluoro-1H-indazole-3-carboxylic acid via Hydrolysis

The first key step is the hydrolysis of ethyl 5-fluoro-1H-indazole-3-carboxylate to 5-fluoro-1H-indazole-3-carboxylic acid. This reaction is typically carried out under basic conditions.

Experimental Procedure:

-

In a round-bottom flask, dissolve ethyl 5-fluoro-1H-indazole-3-carboxylate in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide, to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting material.

-

Acidify the aqueous layer with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3.

-

The product, 5-fluoro-1H-indazole-3-carboxylic acid, will precipitate out of the solution as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Starting Material | Ethyl 5-fluoro-1H-indazole-3-carboxylate | N/A |

| Reagents | Sodium Hydroxide, Ethanol, Water, Hydrochloric Acid | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 2-4 hours (monitored by TLC) | [1] |

| Typical Yield | >90% | [1] |

Step 2: Synthesis of 1-Boc-5-fluoro-3-indazole-carboxylic acid

The second step involves the protection of the N1-position of the indazole ring of 5-fluoro-1H-indazole-3-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Experimental Procedure:

-

Suspend 5-fluoro-1H-indazole-3-carboxylic acid in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile, in a reaction flask.

-

Add a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to the suspension.[2]

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-Boc-5-fluoro-3-indazole-carboxylic acid.

Quantitative Data for Step 2:

| Parameter | Value | Reference |

| Starting Material | 5-fluoro-1H-indazole-3-carboxylic acid | N/A |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or DMAP | [2] |

| Solvent | Tetrahydrofuran (THF) or Acetonitrile | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Reaction Time | 4-12 hours (monitored by TLC) | [2] |

| Typical Yield | 80-95% | [2] |

Visualizations

Synthetic Pathway Diagram

Caption: Overall synthetic route to 1-Boc-5-fluoro-3-indazole-carboxylic acid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

Synthesis of 1-Boc-5-fluoro-3-indazole-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Boc-5-fluoro-3-indazole-carboxylic acid, a key building block in the development of various therapeutic agents. This document outlines a common synthetic route starting from commercially available materials, detailing the necessary experimental protocols and providing quantitative data where available.

Synthetic Pathway Overview

The synthesis of 1-Boc-5-fluoro-3-indazole-carboxylic acid can be achieved through a multi-step process commencing with the readily available 2-amino-5-fluorobenzoic acid. The overall synthetic strategy involves the formation of the indazole core, followed by protection of the indazole nitrogen and subsequent functional group manipulations.

Caption: Proposed synthetic pathway for 1-Boc-5-fluoro-3-indazole-carboxylic acid.

Starting Materials

The primary starting materials for this synthetic route are commercially available and listed in the table below.

| Starting Material | Supplier | Purity |

| 2-Amino-5-fluorobenzoic acid | Sigma-Aldrich, Alfa Aesar, etc. | ≥97% |

| Ethanol | Standard laboratory suppliers | Anhydrous |

| Sulfuric Acid | Standard laboratory suppliers | Concentrated |

| Sodium Nitrite | Standard laboratory suppliers | ≥97% |

| Ethyl Acetoacetate | Standard laboratory suppliers | ≥98% |

| Di-tert-butyl dicarbonate (Boc₂O) | Standard laboratory suppliers | ≥97% |

| 4-Dimethylaminopyridine (DMAP) | Standard laboratory suppliers | ≥99% |

| Dichloromethane (DCM) | Standard laboratory suppliers | Anhydrous |

| Lithium Hydroxide (LiOH) | Standard laboratory suppliers | Monohydrate |

| Tetrahydrofuran (THF) | Standard laboratory suppliers | Anhydrous |

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. It is important to note that while these protocols are based on established chemical transformations, optimization may be required to achieve desired yields and purity.

Step 1: Esterification of 2-Amino-5-fluorobenzoic Acid

This step involves the conversion of the carboxylic acid to its corresponding ethyl ester, which is more suitable for the subsequent cyclization reaction.

Caption: Workflow for the esterification of 2-amino-5-fluorobenzoic acid.

Protocol:

-

To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous ethanol (5-10 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 2-amino-5-fluorobenzoate.

| Parameter | Value |

| Reactants | 2-Amino-5-fluorobenzoic acid, Ethanol, Sulfuric Acid |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 90-95% |

Step 2: Diazotization and Cyclization to Ethyl 5-fluoro-1H-indazole-3-carboxylate

This key step involves the formation of the indazole ring system through a diazotization of the aniline followed by an intramolecular cyclization.

Protocol (based on analogous reactions):

-

Dissolve ethyl 2-amino-5-fluorobenzoate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of ethyl acetoacetate (1.2 eq) and sodium ethoxide in ethanol.

-

Slowly add the diazonium salt solution to the ethyl acetoacetate solution at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Acidify the mixture with dilute hydrochloric acid and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 5-fluoro-1H-indazole-3-carboxylate.

| Parameter | Value |

| Reactants | Ethyl 2-amino-5-fluorobenzoate, Sodium Nitrite, Ethyl Acetoacetate |

| Solvent | Ethanol/Water |

| Temperature | 0-5 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 60-70% (estimated based on similar reactions) |

Step 3: Boc Protection of Ethyl 5-fluoro-1H-indazole-3-carboxylate

The indazole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

Caption: Workflow for the Boc protection of the indazole ester.

Protocol (based on a similar procedure for a bromo-indazole derivative[1]):

-

Dissolve ethyl 5-fluoro-1H-indazole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of ester).

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel if necessary.

| Parameter | Value |

| Reactants | Ethyl 5-fluoro-1H-indazole-3-carboxylate, Boc₂O, DMAP |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 12-18 hours |

| Typical Yield | >90%[1] |

Step 4: Hydrolysis of Ethyl 1-Boc-5-fluoro-1H-indazole-3-carboxylate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Protocol:

-

Dissolve ethyl 1-Boc-5-fluoro-1H-indazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-Boc-5-fluoro-3-indazole-carboxylic acid.

| Parameter | Value |

| Reactants | Ethyl 1-Boc-5-fluoro-1H-indazole-3-carboxylate, Lithium Hydroxide |

| Solvent | THF/Water |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >95% |

Conclusion

The synthetic route described in this guide provides a reliable method for the preparation of 1-Boc-5-fluoro-3-indazole-carboxylic acid from commercially available starting materials. The procedures outlined are based on well-established organic chemistry principles and analogous reactions found in the literature. Researchers and drug development professionals can utilize this guide as a foundation for the synthesis of this important intermediate, with the understanding that optimization of reaction conditions may be necessary to achieve the best results in their specific laboratory settings.

References

Characterization of 1-Boc-5-fluoro-3-indazole-carboxylic Acid by NMR Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-Boc-5-fluoro-3-indazole-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted NMR dataset based on the analysis of structurally related analogs and established principles of NMR spectroscopy. This information is intended to serve as a valuable reference for researchers engaged in the synthesis, purification, and analysis of this and similar indazole derivatives.

Molecular Structure and Key NMR-Active Nuclei

1-Boc-5-fluoro-3-indazole-carboxylic acid (IUPAC name: 1-(tert-butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acid) possesses a molecular formula of C₁₃H₁₃FN₂O₄ and a molecular weight of 280.25 g/mol . The structure contains several NMR-active nuclei, primarily ¹H and ¹³C, which provide detailed information about its molecular framework. The fluorine atom at the 5-position further influences the NMR spectra through ¹H-¹⁹F and ¹³C-¹⁹F coupling.

Figure 1. Molecular structure of 1-Boc-5-fluoro-3-indazole-carboxylic acid with key atoms labeled.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 1-Boc-5-fluoro-3-indazole-carboxylic acid. These predictions are based on known chemical shifts and coupling constants of 5-fluoro-1H-indazole-3-carboxylic acid and the expected electronic effects of the N-Boc protecting group. The presence of the electron-withdrawing Boc group is anticipated to deshield the protons and carbons of the indazole ring system.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 - 14.5 | br s | - | COOH |

| ~8.20 | dd | J = 9.0, 4.5 | H7 |

| ~7.95 | dd | J = 9.0, 2.5 | H4 |

| ~7.60 | td | J = 9.0, 2.5 | H6 |

| 1.65 | s | - | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | COOH |

| ~159.5 (d, J ≈ 240 Hz) | C5 |

| ~148.5 | C=O (Boc) |

| ~142.0 | C7a |

| ~138.0 | C3 |

| ~122.5 (d, J ≈ 10 Hz) | C7 |

| ~120.0 (d, J ≈ 25 Hz) | C6 |

| ~115.0 (d, J ≈ 25 Hz) | C3a |

| ~110.0 (d, J ≈ 10 Hz) | C4 |

| ~85.0 | C(CH₃)₃ |

| ~28.0 | C(CH₃)₃ |

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 'td' a triplet of doublets, 's' a singlet, and 'br s' a broad singlet. The coupling constants for the carbon signals are due to C-F coupling.

Experimental Protocols

The following provides a general methodology for the acquisition of NMR spectra for a small organic molecule like 1-Boc-5-fluoro-3-indazole-carboxylic acid.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 1-Boc-5-fluoro-3-indazole-carboxylic acid.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. NMR Data Acquisition:

-

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR:

-

A standard single-pulse experiment is typically used.

-

Acquire at least 16 scans for good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 16 ppm).

-

The relaxation delay should be set to at least 1-2 seconds.

-

-

¹³C NMR:

-

A proton-decoupled experiment (e.g., zgpg30) is typically used to obtain singlet peaks for each carbon.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

-

2D NMR (optional but recommended for full characterization):

-

COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

Logical Workflow for NMR-based Structural Elucidation

The following diagram illustrates the logical workflow for characterizing an organic molecule like 1-Boc-5-fluoro-3-indazole-carboxylic acid using NMR spectroscopy.

Figure 2. Workflow for NMR-based structural elucidation.

Disclaimer: The NMR data presented in this document is predicted and should be used as a guide for the analysis of experimentally obtained spectra. Actual chemical shifts and coupling constants may vary depending on the solvent, concentration, and temperature. For definitive structural confirmation, it is essential to acquire and interpret experimental NMR data.

An In-depth Technical Guide on the Solubility and Stability of 1-Boc-5-fluoro-3-indazole-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-Boc-5-fluoro-3-indazole-carboxylic acid. Due to the limited availability of public data for this specific compound, this document focuses on established methodologies and protocols for determining these critical parameters. The information herein is intended to equip researchers with the necessary framework to assess the compound's suitability for further development.

Introduction to 1-Boc-5-fluoro-3-indazole-carboxylic Acid

1-Boc-5-fluoro-3-indazole-carboxylic acid is a derivative of 5-fluoro-1H-indazole-3-carboxylic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms of the indazole ring. The Boc group is a common acid-labile protecting group used in organic synthesis to mask the reactivity of amines.[1][2][3] The presence of the fluorine atom and the carboxylic acid group, in addition to the indazole core, suggests its potential as a building block in the synthesis of biologically active molecules, particularly in the development of therapeutic agents.[4][5][6][7] Understanding its solubility and stability is paramount for its handling, formulation, and the development of analytical methods.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The solubility of 1-Boc-5-fluoro-3-indazole-carboxylic acid is influenced by its molecular structure, including the hydrophobic Boc group and the ionizable carboxylic acid.

Anticipated Solubility Characteristics:

-

Aqueous Solubility: The carboxylic acid group suggests that the solubility will be pH-dependent. In acidic to neutral pH, the compound is likely to exhibit low aqueous solubility due to the protonated, non-ionized carboxylic acid and the lipophilic nature of the Boc group and the indazole ring. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt.

-

Organic Solvent Solubility: The presence of the Boc group and the aromatic indazole core suggests good solubility in a range of organic solvents. It is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), as well as in alcohols like methanol and ethanol. The solubility in non-polar solvents is expected to be lower. The solubility of carboxylic acids in certain organic solvents can be significantly increased by the presence of water.[8]

Table 1: Predicted Solubility Profile of 1-Boc-5-fluoro-3-indazole-carboxylic Acid

| Solvent System | Predicted Solubility | Rationale |

| Water (pH < 4) | Low | Carboxylic acid is protonated and non-ionized. |

| Water (pH > 8) | Moderate to High | Carboxylic acid is deprotonated to the more soluble carboxylate form. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Moderate | Partial ionization of the carboxylic acid. |

| Methanol, Ethanol | Moderate to High | Polarity is suitable for dissolving the compound. |

| Dimethyl Sulfoxide (DMSO) | High | Strong organic solvent capable of dissolving a wide range of compounds.[9] |

| Acetonitrile (ACN) | Moderate | Common solvent for analytical chromatography. |

| Dichloromethane (DCM) | Moderate | Suitable for a compound with both polar and non-polar features. |

| Hexanes | Very Low | Non-polar solvent, unlikely to dissolve the polar functional groups. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility, the following standard methods are recommended.

3.1. Thermodynamic (Equilibrium) Solubility - Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.[10][11]

Protocol:

-

Add an excess amount of 1-Boc-5-fluoro-3-indazole-carboxylic acid to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid.

-

Separate the undissolved solid from the saturated solution by centrifugation and/or filtration (using a filter that does not adsorb the compound).

-

Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

The determined concentration represents the thermodynamic solubility.

3.2. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds.[9][12]

Protocol:

-

Prepare a high-concentration stock solution of the compound in DMSO.

-

Add a small volume of the DMSO stock solution to an aqueous buffer in a multi-well plate.

-

Allow the solution to equilibrate for a short period (e.g., 1-2 hours).

-

Measure the turbidity of the resulting solution using a nephelometer or determine the concentration of the dissolved compound in the supernatant after centrifugation using a UV plate reader or HPLC-UV.[9][12]

-

The concentration at which precipitation occurs is the kinetic solubility.

Diagram 1: Experimental Workflow for Solubility Determination

A flowchart illustrating the key steps in determining thermodynamic and kinetic solubility.

Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.[13] Stability studies are conducted to understand how the quality of the compound changes over time under the influence of various environmental factors such as temperature, humidity, and light.[14]

Anticipated Stability Characteristics:

-

Hydrolytic Stability: The Boc group is known to be labile under acidic conditions, which can lead to its cleavage and the formation of 5-fluoro-1H-indazole-3-carboxylic acid and tert-butanol or isobutylene.[2] The compound is expected to be relatively stable at neutral and basic pH. The ester linkage in the Boc group is generally stable to basic hydrolysis.

-

Thermal Stability: Solid-state thermal stability is expected to be good under typical storage conditions. At elevated temperatures, degradation may occur, potentially involving decarboxylation or other decomposition pathways.

-

Photostability: Aromatic systems like the indazole ring can be susceptible to photodegradation. Exposure to UV light may lead to the formation of impurities.

-

Oxidative Stability: The indazole ring may be susceptible to oxidation, although specific vulnerabilities are not immediately apparent without experimental data.

Experimental Protocols for Stability Assessment

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[15][16][17]

5.1. Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under defined storage conditions.[14][15]

Protocol:

-

Package the solid compound in a container closure system that simulates the proposed storage and distribution packaging.[15][18]

-

Store the samples under long-term (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) conditions.[14][17]

-

Withdraw samples at specified time points (e.g., 0, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).[16][18]

-

Analyze the samples for appearance, assay (potency), and the presence of degradation products using a validated stability-indicating HPLC method.

5.2. Forced Degradation (Stress Testing) Studies

Forced degradation studies are conducted to identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.[13][19][20] These studies are also crucial for developing and validating stability-indicating analytical methods.[21]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Cleavage of the Boc protecting group. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Generally stable, but potential for other reactions. |

| Neutral Hydrolysis | Water at 60 °C for 24 hours | Baseline for hydrolytic stability. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the indazole ring. |

| Thermal Degradation | Solid sample at 80 °C for 48 hours | Decarboxylation, decomposition. |

| Photostability | Expose solid or solution to UV/Vis light (ICH Q1B) | Photodegradation of the aromatic system. |

Protocol for Forced Degradation:

-

Prepare solutions of the compound in the respective stress media. For thermal and photostability, the solid compound is also stressed.

-

Expose the samples to the stress conditions for a defined period.

-

At the end of the exposure, neutralize the samples if necessary.

-

Analyze the stressed samples by a suitable analytical method (e.g., HPLC-UV/MS) to separate and identify the parent compound and any degradation products. The goal is to achieve 5-20% degradation.

Diagram 2: Logical Flow for Stability Assessment

A diagram showing the parallel workflows for forced degradation and formal stability studies.

Potential Signaling Pathway Involvement

Indazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV activities.[6] Specifically, some indazole derivatives have been investigated as inhibitors of various kinases involved in cancer signaling pathways. For example, they have been explored as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and extracellular signal-regulated kinases (ERK1/2).[6] The structural motif of 1-Boc-5-fluoro-3-indazole-carboxylic acid makes it a potential intermediate for the synthesis of compounds targeting such pathways.

Diagram 3: Simplified Kinase Signaling Pathway

A simplified representation of a kinase signaling pathway potentially targeted by indazole derivatives.

Conclusion

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 9. pharmatutor.org [pharmatutor.org]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. rjptonline.org [rjptonline.org]

- 14. fdaghana.gov.gh [fdaghana.gov.gh]

- 15. edaegypt.gov.eg [edaegypt.gov.eg]

- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 17. database.ich.org [database.ich.org]

- 18. ema.europa.eu [ema.europa.eu]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biomedres.us [biomedres.us]

The Rise of Fluorinated Indazole Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique bicyclic system, consisting of a benzene ring fused to a pyrazole ring, offers a versatile framework for engaging with a diverse array of biological targets. A significant advancement in the design of indazole-based therapeutics has been the strategic incorporation of fluorine atoms. This in-depth technical guide explores the discovery and development of fluorinated indazole derivatives, highlighting their synthesis, biological activities, and the signaling pathways they modulate. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2]

Key Therapeutic Areas and Biological Targets

Fluorinated indazole derivatives have shown significant promise across several therapeutic areas, most notably in oncology and virology. Their ability to act as potent and selective inhibitors of various enzymes has driven much of this research.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Fluorinated indazoles have emerged as a powerful class of kinase inhibitors.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The FGFR signaling pathway plays a critical role in cell proliferation, survival, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Several fluorinated indazole derivatives have been developed as potent FGFR inhibitors. For instance, a compound bearing a 2,6-difluoro-3-methoxyphenyl group demonstrated significant enzymatic and antiproliferative activities, with IC50 values in the low nanomolar range against FGFR1 and FGFR2.[3] The fluorine substitutions were found to be crucial for the observed potency.

-

Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Inhibitors: ROCK1 is another key kinase involved in cell migration and proliferation. The strategic placement of a fluorine atom on the indazole core has been shown to dramatically enhance ROCK1 inhibitory potency. For example, a 6-fluoroindazole derivative exhibited an IC50 value of 14 nM, a significant improvement over its 4-fluoro counterpart (IC50 = 2500 nM), and also displayed excellent oral bioavailability.[4]

-

Spleen Tyrosine Kinase (Syk) Inhibitors: Syk is a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells.[5] Fluorinated indazole derivatives have been patented as potent inhibitors of human Syk kinase, with IC50 values ranging from 10 to 50 nM, showing potential for the treatment of inflammatory disorders.[2]

Anti-HIV Activity

The fight against HIV has led to the exploration of novel chemical scaffolds that can inhibit viral replication. Fluorinated indazoles have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4] Specifically, 5-fluoroindazole derivatives have demonstrated excellent metabolic stability and resilience against common mutations in the reverse transcriptase enzyme. These compounds showed significantly improved potency against wild-type HIV-1 reverse transcriptase compared to their non-fluorinated analogs, with IC50 values in the nanomolar range.[2][4]

F1F0-ATPase Inhibition

The F1F0-ATPase is a mitochondrial enzyme complex crucial for ATP synthesis. Inhibition of this enzyme can induce apoptosis, making it a target for cancer therapy. Monofluorinated 3-guanidyl-indazole derivatives have been shown to be potent inhibitors of F1F0-ATPase activity, with IC50 values less than 5 µM, and also demonstrated cytotoxicity in Ramos B lymphocyte cells.[4]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of selected fluorinated indazole derivatives against their respective biological targets.

Table 1: Kinase Inhibitory Activity of Fluorinated Indazole Derivatives

| Compound ID/Description | Target Kinase | IC50 (nM) | Cell Line (for antiproliferative activity) | IC50 (nM, cellular) | Reference(s) |

| 2,6-difluoro-3-methoxyphenyl indazole derivative | FGFR1 | < 4.1 | KG1 | 25.3 | [3] |

| 2,6-difluoro-3-methoxyphenyl indazole derivative | FGFR2 | 2.0 ± 0.8 | SNU16 | 77.4 | [3] |

| 6-fluoroindazole derivative (Compound 52) | ROCK1 | 14 | - | - | [4] |

| 4-fluoroindazole derivative (Compound 51) | ROCK1 | 2500 | - | - | [4] |

| 7-fluoroindazole derivatives | Syk | 10 - 50 | - | - | [2] |

Table 2: Anti-HIV Activity of 5-Fluoroindazole Derivatives

| Compound ID | Target | IC50 (nM) vs. Wild-Type RT | IC50 (nM) vs. Y181C Mutant RT | Reference(s) |

| 17a | HIV-1 RT | 50 | - | [2][4] |

| 17b | HIV-1 RT | 25 | 32 | [2][4] |

| Efavirenz (reference drug) | HIV-1 RT | - | 40 | [4] |

| Capravirine (reference drug) | HIV-1 RT | - | 61 | [4] |

Table 3: F1F0-ATPase Inhibitory Activity of Fluorinated 3-Guanidyl-Indazole Derivatives

| Compound Class | Target | IC50 (µM) | Cell Line | EC50 (µM) | Reference(s) |

| Monofluorinated 3-guanidyl-indazoles | F1F0-ATPase | < 5 | Ramos | < 5 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of fluorinated indazole derivatives.

Synthesis of Fluorinated Indazole Derivatives

The synthesis of fluorinated indazoles can be achieved through various synthetic routes. A common approach involves the use of fluorinated precursors and subsequent cyclization to form the indazole ring.

Example: General Procedure for C-3 Fluorination of 2H-Indazoles using NFSI [6]

-

Reaction Setup: To a solution of the 2H-indazole (0.5 mmol) in water (2.0 mL) in a round-bottom flask, add N-fluorobenzenesulfonimide (NFSI) (0.6 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature under ambient air for the time required to complete the reaction (monitored by TLC).

-

Workup: After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-fluoro-2H-indazole derivative.

Biological Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is commonly used to determine the inhibitory activity of compounds against various kinases.

-

Principle: The assay measures the inhibition of phosphorylation of a substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a fluorescently labeled substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

-

Protocol:

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound in DMSO.

-

Kinase Reaction: In a 384-well plate, add the kinase, the fluorescently labeled substrate, and the test compound. Initiate the reaction by adding ATP at a concentration close to its Km value.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a detection solution containing EDTA and the Eu-labeled anti-phospho-substrate antibody.

-

Signal Reading: Incubate for a further period (e.g., 60 minutes) to allow for antibody binding. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

2. MTT Cell Viability Assay

This colorimetric assay is used to assess the anti-proliferative effects of compounds on cancer cell lines.

-

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated indazole derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value.[3][6]

-

3. Anti-HIV-1 p24 Antigen ELISA

This assay is used to quantify the inhibition of HIV-1 replication.

-

Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA) that detects the HIV-1 p24 capsid protein, a marker of viral replication.

-

Protocol:

-

Cell Infection: Infect susceptible T-lymphocyte cell lines (e.g., CEM) with HIV-1 at a low multiplicity of infection.

-

Compound Treatment: Immediately after infection, add serial dilutions of the fluorinated indazole derivatives to the cell cultures.

-

Incubation: Incubate the cultures for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA:

-

Coat a 96-well plate with a capture antibody specific for HIV-1 p24.

-

Add the culture supernatants to the wells and incubate to allow p24 antigen to bind.

-

Wash the plate and add a biotinylated detection antibody that also binds to p24.

-

Wash again and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

After a final wash, add a chromogenic substrate (e.g., TMB). The HRP enzyme will convert the substrate to a colored product.

-

-

Signal Reading: Stop the reaction with an acid solution and measure the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve using known concentrations of recombinant p24. Calculate the concentration of p24 in the culture supernatants and determine the EC50 value of the compound, which is the concentration that inhibits viral replication by 50%.[7][8][9][10][11]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these compounds act is crucial for understanding their mechanism of action and for guiding further drug development efforts.

Signaling Pathways

dot

Caption: FGFR Signaling Pathway and Inhibition by Fluorinated Indazoles.

dot

References

- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. clyte.tech [clyte.tech]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. broadpharm.com [broadpharm.com]

- 7. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. xpressbio.com [xpressbio.com]

- 10. yeasenbio.com [yeasenbio.com]

- 11. pishtazteb.com [pishtazteb.com]

Technical Guide: 1-Boc-5-fluoro-3-indazole-carboxylic Acid (CAS 886368-29-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-fluoro-3-indazole-carboxylic acid, identified by CAS number 886368-29-2, is a synthetic heterocyclic compound belonging to the indazole class of molecules. The indazole core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This compound, featuring a Boc (tert-butoxycarbonyl) protecting group at the N1 position and a fluorine atom at the 5-position of the indazole ring, primarily serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its structural features make it a valuable building block for the development of novel therapeutics, particularly in the fields of oncology and neurology.[1][2]

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 1-Boc-5-fluoro-3-indazole-carboxylic acid, with a focus on its role as a precursor in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-5-fluoro-3-indazole-carboxylic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 886368-29-2 | N/A |

| Molecular Formula | C₁₃H₁₃FN₂O₄ | [3] |

| Molecular Weight | 280.25 g/mol | [3] |

| IUPAC Name | 1-(tert-butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acid | N/A |

| Synonyms | 1-Boc-5-fluoro-3-indazole-carboxylic Acid; 5-Fluoro-1H-indazole-1,3-dicarboxylic Acid 1-(1,1-Dimethylethyl)ester | [3] |

| Solubility | Soluble in DMSO and Methanol | N/A |

| Physical State | Solid (presumed) | N/A |

Synthesis

Representative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for 1-Boc-5-fluoro-3-indazole-carboxylic acid.

General Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on common synthetic methods for indazole derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 5-fluoro-1H-indazole A common starting material for indazole synthesis is a substituted aniline or benzonitrile. For a 5-fluoroindazole, a plausible precursor would be a di-fluorinated benzene derivative. The cyclization to form the indazole ring can be achieved through various methods, including reaction with hydrazine or its derivatives.

Step 2: N-Boc Protection The protection of the indazole nitrogen is a crucial step to control regioselectivity in subsequent reactions.

-

Dissolve 5-fluoro-1H-indazole in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).

-

Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the resulting 1-Boc-5-fluoro-1H-indazole by column chromatography.

Step 3: Carboxylation at the C3 Position The introduction of the carboxylic acid group at the C3 position can be achieved via lithiation followed by quenching with carbon dioxide.

-

Dissolve 1-Boc-5-fluoro-1H-indazole in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base, such as n-butyllithium (n-BuLi), dropwise to deprotonate the C3 position.

-

After stirring for a period, bubble dry carbon dioxide gas through the solution or add crushed dry ice.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with an aqueous acid solution (e.g., dilute HCl).

-

Extract the product with an organic solvent.

-

Purify the final product, 1-Boc-5-fluoro-3-indazole-carboxylic acid, by recrystallization or column chromatography.

Uses in Research and Drug Development

1-Boc-5-fluoro-3-indazole-carboxylic acid is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.

Derivatives of indazole-3-carboxylic acids have been investigated for a variety of biological activities, including:

-

Oncology: Indazole derivatives have been developed as inhibitors of various protein kinases, which are key targets in cancer therapy.[4] The fluorine substituent can enhance metabolic stability and binding affinity.

-

Neurological Disorders: Compounds containing the indazole core have been explored for the treatment of neurological and psychiatric disorders, for instance, as antagonists of the serotonin 3 (5-HT₃) receptor or agonists of the nicotinic α-7 receptor.

-

Anti-inflammatory Agents: The indazole nucleus is present in several compounds with anti-inflammatory properties.

The primary role of 1-Boc-5-fluoro-3-indazole-carboxylic acid is to serve as a starting material for the synthesis of libraries of compounds to be screened for these and other biological activities. The Boc protecting group can be readily removed under acidic conditions to allow for further functionalization at the N1 position, while the carboxylic acid at the C3 position provides a handle for amide bond formation or other modifications.

Example of a Potential Downstream Synthetic Application

Biological Activity and Mechanism of Action

As an intermediate, 1-Boc-5-fluoro-3-indazole-carboxylic acid is not expected to have significant biological activity itself. Its value lies in its utility for synthesizing derivatives that may interact with various biological targets. The biological activity of the final compounds will depend on the specific functional groups introduced at the N1 and C3 positions.

Potential Signaling Pathway Modulation by Derivatives

Based on the known targets of indazole derivatives, molecules synthesized from this intermediate could potentially modulate signaling pathways involved in cell proliferation and survival, such as the protein kinase pathways.

Safety and Handling

Hazard Identification

Based on available safety data for similar compounds, 1-Boc-5-fluoro-3-indazole-carboxylic acid should be handled with care. The following hazard statements are associated with this compound:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures

Standard laboratory safety protocols should be followed when handling this compound. This includes:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

1-Boc-5-fluoro-3-indazole-carboxylic acid (CAS 886368-29-2) is a valuable and versatile intermediate for the synthesis of novel indazole-based compounds. While the compound itself is not marketed as a biologically active agent, its utility in the construction of libraries of potential drug candidates for cancer, neurological disorders, and inflammatory conditions is well-recognized within the drug discovery community. Researchers and scientists can leverage the reactivity of its functional groups to create a diverse range of molecules for biological screening and lead optimization. Proper handling and adherence to safety guidelines are essential when working with this compound.

References

The Strategic Role of Boc Protection in Modern Indazole Synthesis: A Technical Guide

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of therapeutic agents, from anticancer drugs like Pazopanib to anti-inflammatory molecules.[1] Its utility often stems from its role as a bioisostere for the indole nucleus.[2][3] However, the synthesis and functionalization of the indazole core present a significant chemical challenge: the presence of two nucleophilic nitrogen atoms, N1 and N2. This duality often leads to a lack of regioselectivity during functionalization reactions, yielding isomeric mixtures that are difficult to separate and reduce overall efficiency.[3][4]

To overcome this hurdle, chemists employ protecting group strategies. The tert-butyloxycarbonyl (Boc) group is a widely used nitrogen protecting group in organic synthesis due to its stability under various conditions and its facile removal under specific, often mild, acidic or basic conditions.[5] This guide provides an in-depth analysis of the critical role of Boc protection in controlling regioselectivity, enabling subsequent functionalization, and streamlining the synthesis of complex indazole derivatives.

The Core Challenge: Regioselectivity in Indazole Functionalization

The indazole ring exists in two tautomeric forms, the 1H- and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[4][6] When an indazole is deprotonated, it forms a delocalized anion, making both N1 and N2 susceptible to attack by electrophiles.[6] The ratio of N1 to N2 alkylation or acylation products is highly dependent on reaction conditions, including the base, solvent, and electrophile, as well as steric and electronic effects of substituents on the indazole ring.[3][4] This often results in poor selectivity.

The strategic introduction of a Boc group onto one of the nitrogen atoms effectively blocks its nucleophilicity, allowing for selective functionalization at other positions of the molecule.

Regioselective Boc Protection of the Indazole Nucleus

The attachment of the Boc group can be directed to either the N1 or N2 position by carefully controlling the reaction conditions, exploiting the principles of kinetic versus thermodynamic control.[6][7]

-

Thermodynamic Control (N1-Protection): Reactions run under conditions that allow for equilibration, such as using a strong base in a suitable solvent, typically yield the more thermodynamically stable N1-protected isomer.[6][7]

-

Kinetic Control (N2-Protection): Under mildly acidic or neutral conditions, the reaction can favor the kinetically preferred N2-protected product. This is attributed to the N2 lone pair being more sterically accessible in the neutral indazole.[6][7]

The choice of base and solvent system is paramount in determining the regiochemical outcome. While strongly basic conditions can lead to mixtures of N1 and N2 products, specific protocols have been developed to enhance selectivity.[7][8]

Caption: Regioselective Boc protection of indazole.

Experimental Protocol 1: General N-Boc Protection of Indazole

This protocol is a generalized procedure for the Boc protection of a substituted indazole, typically resulting in a mixture of N1 and N2 isomers that may require chromatographic separation.

-

Preparation: To a solution of the indazole (1.0 equiv) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a base (e.g., sodium hydride, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Reaction: Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in the same anhydrous solvent dropwise.

-

Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Synthetic Applications of Boc-Protected Indazoles

Once protected, the indazole scaffold becomes a versatile building block for constructing more complex molecules. The Boc group plays two primary roles: preventing unwanted side reactions at the protected nitrogen and directing reactivity to other sites.

Directing Group for C3-Functionalization

The C3 position of indazole is often a key site for diversification. However, direct deprotonation at C3 is challenging in unprotected indazoles due to the acidic N-H proton. N-protection is therefore essential. The N2-SEM protecting group has been shown to be effective for directing C3-lithiation.[9][10] Similarly, N1-Boc protection facilitates functionalization at C3, for instance, through halogenation followed by cross-coupling.[11]

Caption: Workflow for C3-functionalization.

Enabling Cross-Coupling Reactions

Boc-protected indazoles are crucial substrates for transition-metal-catalyzed cross-coupling reactions. For example, 5-bromoindazoles protected with various groups, including Boc, can participate in Buchwald-Hartwig amination reactions to couple a range of amines at the C5 position.[7] Similarly, 3-iodo-N-Boc-indazoles are excellent precursors for Suzuki cross-coupling reactions to introduce aryl or heteroaryl groups at the C3 position.[12]

A notable advancement is the use of microwave irradiation in Suzuki couplings, which can lead to a concomitant in situ deprotection of the Boc group, affording the 3-aryl-NH-indazole directly in a one-pot sequence.[12]

Caption: Suzuki coupling and deprotection pathway.

Deprotection of N-Boc-Indazoles

The removal of the Boc group is a critical final step in many synthetic sequences. The acid-lability of the Boc group is its most exploited feature, but alternative methods provide crucial selectivity when other sensitive functional groups are present.

Methods for Boc Deprotection

| Method | Reagents | Conditions | Selectivity/Notes | Yield Range |

| Acidolysis | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Typically in CH₂Cl₂ or Dioxane, rt | Standard method, but not selective if other acid-labile groups are present.[5] | High |

| Selective Basic Cleavage | Sodium methoxide (NaOMe) | Catalytic amount in dry Methanol, rt | Highly selective for N-Boc on indoles/indazoles over N-Boc on piperazines or primary amines.[5][13] | 85-98%[5] |

| Reductive Cleavage | Sodium borohydride (NaBH₄) | Ethanol (95% or dry), rt | Selective for N-Boc on imidazoles, pyrazoles, and benzimidazoles; N-Boc on pyrroles, indoles, and primary amines remain intact.[14][15] | 75-98%[14] |

| Mild Lewis Acid | Oxalyl chloride | Methanol, rt, 1-4 h | Mild method applicable to a diverse range of substrates.[16] | Up to 90%[16] |

Experimental Protocol 2: Selective Deprotection using NaOMe

This protocol is adapted from a reported method for the highly selective removal of the N-Boc group from indazoles in the presence of other protecting groups.[5]

-

Preparation: Dissolve the N-Boc protected indazole (1.0 equiv) in dry methanol.

-

Reagent Addition: Add a catalytic amount of sodium methoxide (NaOMe, e.g., 0.1-0.2 equiv) to the solution at room temperature.

-

Reaction: Stir the mixture at ambient temperature for 1-3 hours, monitoring the reaction progress by TLC.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the crude product by flash column chromatography on silica gel to afford the deprotected indazole.

Conclusion

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the synthesis of functionalized indazoles. Its primary role extends beyond simply masking a reactive nitrogen atom. By enabling regioselective protection, it provides a definitive solution to the intrinsic N1/N2 selectivity challenge. Furthermore, Boc-protected indazoles are robust intermediates that unlock key transformations, including directed C3-functionalization and a wide array of cross-coupling reactions, which are fundamental to modern drug discovery and development. The availability of diverse and selective deprotection methods, particularly mild basic protocols, enhances the strategic utility of the Boc group, allowing for its seamless integration into complex, multi-step synthetic routes. For researchers and professionals in drug development, a thorough understanding of the principles and protocols governing Boc protection and deprotection is essential for the efficient and rational design of novel indazole-based therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles. | Semantic Scholar [semanticscholar.org]

- 11. soc.chim.it [soc.chim.it]

- 12. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Selective deprotection of N-Boc-imidazoles and... - Pergamos [pergamos.lib.uoa.gr]

- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Electrophilic Fluorination of Indazole Precursors

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Fluorinated indazoles, in particular, have emerged as a privileged scaffold in drug discovery, demonstrating significant potential as kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the electrophilic fluorination of indazole precursors, focusing on key methodologies, experimental protocols, and mechanistic insights.

Introduction to Electrophilic Fluorination of Indazoles

Indazoles are bicyclic heterocyclic aromatic compounds that exist in two tautomeric forms: 1H-indazole and 2H-indazole. The strategic incorporation of fluorine atoms onto the indazole core can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Electrophilic fluorination has become an increasingly popular method for the direct introduction of fluorine due to the commercial availability of milder and more selective fluorinating agents compared to traditional methods. This guide will focus on two of the most prominent electrophilic fluorinating reagents: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®.

C-3 Electrophilic Fluorination of 2H-Indazoles with NFSI

A significant advancement in the field is the metal-free, regioselective C-3 fluorination of 2H-indazoles using N-Fluorobenzenesulfonimide (NFSI). This method, developed by Ghosh and Hajra, offers an efficient and environmentally friendly approach using water as the solvent.[1][2]

Reaction Mechanism

The reaction is proposed to proceed through a radical pathway. Mechanistic studies, including radical scavenger experiments, support the formation of a fluorine radical from NFSI, which then initiates the C-H fluorination at the C-3 position of the 2H-indazole.[1][3]

Quantitative Data

The NFSI-mediated fluorination of 2H-indazoles demonstrates broad substrate scope, tolerating a variety of substituents on the N-2 phenyl ring. The yields for this transformation are generally good to excellent.

| Entry | Substrate (2H-Indazole derivative) | Product | Yield (%) | Time (min) |

| 1 | 2-phenyl-2H-indazole | 3-fluoro-2-phenyl-2H-indazole | 85 | 30 |

| 2 | 2-(4-methylphenyl)-2H-indazole | 3-fluoro-2-(4-methylphenyl)-2H-indazole | 87 | 30 |

| 3 | 2-(4-methoxyphenyl)-2H-indazole | 3-fluoro-2-(4-methoxyphenyl)-2H-indazole | 82 | 45 |

| 4 | 2-(4-chlorophenyl)-2H-indazole | 3-fluoro-2-(4-chlorophenyl)-2H-indazole | 80 | 60 |

| 5 | 2-(4-bromophenyl)-2H-indazole | 3-fluoro-2-(4-bromophenyl)-2H-indazole | 78 | 60 |

| 6 | 2-(4-nitrophenyl)-2H-indazole | 3-fluoro-2-(4-nitrophenyl)-2H-indazole | 72 | 90 |

| 7 | 2-benzyl-2H-indazole | 2-benzyl-3-fluoro-2H-indazole | 75 | 45 |

| 8 | 2-(tert-butyl)-2H-indazole | 2-(tert-butyl)-3-fluoro-2H-indazole | 65 | 480 |

Table 1: Substrate scope for the C-3 fluorination of various 2H-indazole precursors with NFSI in water at 80 °C.[2]

Experimental Protocol

General Procedure for the C-3 Fluorination of 2H-Indazoles with NFSI: [4]

-

To a reaction tube, add the 2H-indazole derivative (0.2 mmol) and N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv., 0.3 mmol).

-

Add water (2.0 mL) to the reaction tube.

-

Stir the reaction mixture in a preheated oil bath at 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system to afford the desired 3-fluoro-2H-indazole.

Electrophilic Fluorination with Selectfluor®

Selectfluor® (F-TEDA-BF₄) is another widely used electrophilic fluorinating agent known for its stability and ease of handling.[5] While specific protocols for the direct fluorination of the indazole core are less commonly reported than for other heterocycles, its application to related structures suggests its potential. For instance, it has been successfully employed for the fluorination of imidazo[1,2-a]pyridines and indoles.[6][7]

General Considerations for Fluorination with Selectfluor®

Reactions with Selectfluor® are often conducted in polar aprotic solvents such as acetonitrile or DMF. The mechanism is generally considered to be an electrophilic aromatic substitution (SEAr) type reaction, although radical pathways can also be involved depending on the substrate and reaction conditions.[8]

Exemplary Protocol for a Related Heterocycle (Imidazo[1,2-a]pyridine)

The following protocol for the fluorination of imidazo[1,2-a]pyridines can serve as a starting point for the development of a method for indazoles.[9]

Materials:

-

Substituted imidazo[1,2-a]pyridine (1.0 mmol)

-

Selectfluor® (1.2 mmol)

-

Acetonitrile (5 mL)

Procedure:

-

Dissolve the substituted imidazo[1,2-a]pyridine in acetonitrile in a round-bottom flask.

-

Add Selectfluor® in one portion.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Fluorination of 1H-Indazole Precursors

The electrophilic fluorination of 1H-indazoles is less straightforward due to the presence of the N-H proton and the potential for competing N-fluorination. Protection of the N-1 position is often a necessary prerequisite for achieving selective C-H fluorination.

A general strategy involves the N-protection of the 1H-indazole, followed by electrophilic fluorination and subsequent deprotection.

Applications in Drug Development: Fluorinated Indazoles as Kinase Inhibitors

Fluorinated indazoles are prominent in the development of kinase inhibitors for cancer therapy. For example, Axitinib, an inhibitor of vascular endothelial growth factor receptors (VEGFRs), features a fluorinated indazole core. The fluorine atom in such molecules can enhance binding to the kinase active site and improve pharmacokinetic properties.

Many kinase inhibitors target signaling pathways that are dysregulated in cancer, such as the VEGFR signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients). By inhibiting VEGFR, these drugs can effectively starve tumors and inhibit their growth.[10]

Conclusion

The electrophilic fluorination of indazole precursors is a rapidly evolving field with significant implications for drug discovery and development. The development of mild and selective fluorinating agents like NFSI has enabled the efficient synthesis of novel fluorinated indazoles. While the C-3 fluorination of 2H-indazoles is well-established, further research is needed to develop robust and general methods for the selective fluorination of 1H-indazoles. The continued exploration of new fluorination methodologies and the application of these techniques to the synthesis of complex, biologically active molecules will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 2. Fluorination of 2H-Indazoles - ChemistryViews [chemistryviews.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. REF Case study search [impact.ref.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selectfluor - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 5-Fluoro-Indazole Derivatives: A Technical Guide for Researchers

An in-depth analysis of the spectroscopic properties of 5-fluoro-indazole derivatives, compounds of significant interest in medicinal chemistry, is presented. This guide provides a comprehensive overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols. Furthermore, it delves into the role of these compounds as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical target in cancer therapy.

5-Fluoro-indazole and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery and development. The introduction of a fluorine atom at the 5-position of the indazole ring can significantly modulate the compound's physicochemical and biological properties, including its metabolic stability and binding affinity to therapeutic targets. This technical guide aims to provide researchers, scientists, and drug development professionals with a consolidated resource on the spectroscopic characterization and a key signaling pathway associated with this important class of molecules.

Spectroscopic Data of 5-Fluoro-Indazole Derivatives

A thorough understanding of the spectroscopic signature of a molecule is fundamental for its identification, characterization, and quality control. The following tables summarize the key spectroscopic data for 5-fluoro-1H-indazole and two of its bromo-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 5-Fluoro-1H-indazole | DMSO-d₆ | 13.1 (br s, 1H, NH), 8.10 (s, 1H, H-3), 7.78 (dd, J = 8.8, 4.8 Hz, 1H, H-7), 7.58 (dd, J = 9.0, 2.5 Hz, 1H, H-4), 7.36 (td, J = 9.0, 2.5 Hz, 1H, H-6) |

| 5-Bromo-4-fluoro-1H-indazole | - | A proton nuclear magnetic resonance spectrum is available.[1] |

| 5-Bromo-6-fluoro-1H-indazole | - | A proton nuclear magnetic resonance spectrum is available.[2] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-Fluoro-1H-indazole | DMSO-d₆ | 158.0 (d, ¹JCF = 235 Hz, C-5), 141.0 (C-7a), 135.0 (C-3), 122.0 (d, ³JCF = 10 Hz, C-7), 115.0 (d, ²JCF = 25 Hz, C-4), 110.0 (d, ²JCF = 23 Hz, C-6), 108.0 (d, ³JCF = 5 Hz, C-3a) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Table 3: Mass Spectrometry Data

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |

| 5-Fluoro-1H-indazole | Electrospray (ESI) | 137.05 | 110 (loss of HCN), 83 (loss of HCN and C₂H₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data

| Compound | Sample Phase | Key Absorption Peaks (cm⁻¹) | Assignment |

| 5-Fluoro-1H-indazole | Solid (KBr) | 3100-2900 (broad) | N-H stretching |

| 1625 | C=C stretching (aromatic) | ||

| 1500 | N-H bending | ||

| 1250 | C-F stretching | ||

| 800 | C-H bending (out-of-plane) |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.

NMR Spectroscopy

Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 5-10 mg/mL.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.[3][4]

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Mass Spectrometry

Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL and then further diluted to the low µg/mL or ng/mL range. The solution is often infused directly into the ion source.

Instrumentation: High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, are commonly used.[3]